Hydrogen-Bond Donor Capability: Free N1–H Confers a Donor Count Not Available in N-Methyl or N-Ethyl Analogs
5-(Azidomethyl)-3-phenyl-1H-pyrazole possesses one hydrogen-bond donor (the pyrazole N1–H), whereas the closest commercially available analog 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole has zero H-bond donors because the N1 position is blocked by a methyl group [1]. The 1-ethyl analog similarly lacks a donor. In drug-design and molecular-recognition contexts, the presence of a heterocyclic NH often contributes 4–8 kJ·mol⁻¹ to binding free energy through directed hydrogen bonds with backbone carbonyls or side-chain acceptors, a contribution that N-alkylated derivatives cannot replicate [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor (pyrazole N1–H) |
| Comparator Or Baseline | 5-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole: 0 H-bond donors; 5-(azidomethyl)-1-ethyl-3-phenyl-1H-pyrazole: 0 H-bond donors |
| Quantified Difference | 1 vs. 0 H-bond donors |
| Conditions | Calculated from chemical structure; donor count determined by standard H-bond rules (N–H with no steric block) |
Why This Matters
The additional H-bond donor can strengthen target binding, improve aqueous solubility, and create a differentiation point for intellectual property when N-alkylated analogs are already claimed.
- [1] PubChem. 5-(Azidomethyl)-3-phenyl-1H-pyrazole; 5-(Azidomethyl)-1-methyl-3-phenyl-1H-pyrazole. Compound Summaries. National Center for Biotechnology Information. View Source
- [2] Kenny, P. W. Hydrogen Bonding, Electrostatic Potential, and Molecular Design. J. Chem. Inf. Model. 2009, 49, 1234–1244. https://doi.org/10.1021/ci9000234 View Source
